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Abstract
Idetrexed trisodium (also known as BGC 945, ONX 0801, and CT900) is a novel, potent, and

selective small-molecule inhibitor of thymidylate synthase (TS). A key feature of Idetrexed is its

targeted delivery to tumor cells that overexpress the α-folate receptor (FRα), a cell-surface

glycoprotein prevalent in various solid tumors, including ovarian and non-small cell lung cancer.

This targeted approach aims to enhance anti-tumor efficacy while minimizing systemic toxicity

associated with conventional non-targeted antifolates. This guide provides a comprehensive

overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Idetrexed trisodium,

detailing its mechanism of action, data from preclinical and clinical studies, and experimental

methodologies.

Introduction
Idetrexed trisodium is a cyclopentaquinazoline-based antifolate that gains entry into cancer

cells via FRα-mediated endocytosis. Unlike many other antifolates, it has a low affinity for the

reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues, thereby

reducing the potential for off-target toxicities. Once inside the cell, Idetrexed is polyglutamated,

which enhances its retention and inhibitory activity against thymidylate synthase. The inhibition

of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP),
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leads to depletion of the downstream deoxythymidine triphosphate (dTTP) pool. This imbalance

in deoxynucleotide triphosphates results in misincorporation of uracil into DNA, leading to DNA

damage, cell cycle arrest in the S-phase, and ultimately, apoptosis.

Pharmacodynamics: Mechanism of Action and
Cellular Effects
Idetrexed is a potent inhibitor of thymidylate synthase with a Ki of 1.2 nM. Its primary

pharmacodynamic effect is the disruption of DNA synthesis and repair, leading to cell death in

FRα-overexpressing cancer cells.

Signaling Pathway
The mechanism of action of Idetrexed involves several key steps, from receptor binding to the

induction of apoptosis.
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Caption: Mechanism of action of Idetrexed trisodium.

In Vitro Potency
Idetrexed has demonstrated potent anti-proliferative activity in various cancer cell lines, with its

efficacy correlating with the level of FRα expression.
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Cell Line IC50

A431 6.6 μM

A431-FBP (FRα overexpressing) 1.1 nM

KB 3.3 nM

IGROV-1 90 nM

JEG-3 0.32 μM

Source: MedChemExpress

Pharmacokinetics
The pharmacokinetic profile of Idetrexed has been evaluated in both preclinical and clinical

settings.

Preclinical Pharmacokinetics in Mice
In preclinical studies involving mice bearing KB tumors, Idetrexed exhibited rapid plasma

clearance and distribution to tissues following intravenous administration.

Parameter Value

Dose 100 mg/kg (i.v.)

Plasma Clearance 0.021 L/h

Terminal Half-life (Plasma) 2 hours

Terminal Half-life (Liver) 0.6 hours

Terminal Half-life (Kidney) 5 hours

Terminal Half-life (Spleen) 21 hours

Terminal Half-life (Tumor) 28 hours

Source: Institute of Cancer Research
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Clinical Pharmacokinetics in Humans
A Phase I clinical trial (NCT02360345; also referred to as the CT900 study) evaluated the

pharmacokinetics of Idetrexed in patients with solid tumors. The plasma concentration-time

data were analyzed using noncompartmental methods.
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Dose
Cohort
(mg/m²)

Tmax (h)
Cmax
(ng/mL)

AUC0-24
(h·ng/mL)

AUClast
(h·ng/mL)

CL (mL/h) Vss (mL)

1 (qWk)
1.0 (1.0-

1.0)
487 ± 70 884 ± 158 906 ± 161 1857 ± 336 3280 ± 970

2 (qWk)
1.0 (1.0-

1.0)
1020 ± 191 2004 ± 404 2038 ± 405 1656 ± 321 3387 ± 739

4 (qWk)
1.0 (1.0-

1.0)
2017 ± 186 4673 ± 743 4731 ± 760 1432 ± 224 3093 ± 459

6 (qWk)
1.0 (1.0-

1.0)

3633 ±

1050

7943 ±

2768

8023 ±

2806
1297 ± 452

2623 ±

1014

2 (q2Wk)
1.0 (1.0-

1.0)
1023 ± 121 1965 ± 147 1993 ± 145 1683 ± 123 3150 ± 290

4 (q2Wk)
1.0 (1.0-

1.0)
2253 ± 467

4590 ±

1039

4641 ±

1060
1461 ± 301 3060 ± 492

8 (q2Wk)
1.0 (1.0-

1.0)
4190 ± 601

11020 ±

2040

11113 ±

2087
1218 ± 213 2833 ± 481

12 (q2Wk)
1.0 (1.0-

1.0)

5101 ±

1133

17967 ±

4600

18133 ±

4683
1133 ± 276 2697 ± 610

Data are

presented

as

geometric

mean ±

geometric

SD, except

for Tmax

which is

median

(range).

Source:

Clinical
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Cancer

Research

Experimental Protocols
Preclinical In Vivo Study in Mice
A representative experimental workflow for evaluating the in vivo efficacy and pharmacokinetics

of Idetrexed is outlined below.
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Study Setup

Treatment Phase

Analysis

Animal Model:
Athymic nude mice

Tumor Implantation:
Subcutaneous injection of KB cells

Tumor Growth Monitoring:
Calipers measurement

Randomization into treatment groups

Idetrexed Administration:
Intravenous or Intraperitoneal injection

Monitoring:
Tumor volume, body weight, clinical signs

Pharmacokinetic Sampling:
Blood and tissue collection at various time points

Efficacy Endpoint:
Tumor growth inhibition

Bioanalysis:
LC-MS/MS for Idetrexed quantification

Pharmacodynamic Analysis:
Tumor TS inhibition assay

Click to download full resolution via product page

Caption: Preclinical experimental workflow for Idetrexed evaluation.
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Methodology Details:

Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor

xenografts.

Tumor Cell Line: KB cells, which are known to overexpress the folate receptor, are a

common choice for subcutaneous implantation.

Drug Formulation: Idetrexed trisodium is dissolved in a suitable vehicle, such as saline, for

injection.

Dosing Regimen: Dosing can be administered as a single dose for pharmacokinetic studies

or as multiple doses for efficacy studies.

Sample Collection: Blood samples are collected via standard procedures (e.g., retro-orbital

sinus or cardiac puncture) into tubes containing an anticoagulant. Tissues are excised,

weighed, and snap-frozen.

Bioanalytical Method: Drug concentrations in plasma and tissue homogenates are

determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Pharmacodynamic Assessment: Thymidylate synthase inhibition in tumor tissue can be

assessed by measuring the levels of FdUMP (the active metabolite of 5-FU, used as a

surrogate for TS binding) or by using an ELISA-based assay for total and free TS.

Phase I Clinical Trial Protocol
The Phase I clinical trial of Idetrexed (CT900) followed a 3+3 dose-escalation design.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b580062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Enrollment

Dose Escalation (3+3 Design)

Assessments

Eligibility Criteria:
Patients with advanced solid tumors, adequate organ function

Informed Consent

Enroll 3 patients in a dose cohort

Administer Idetrexed (Cycle 1)

Assess for Dose-Limiting Toxicities (DLTs) Safety Monitoring:
Adverse events, lab tests, physical exams

Pharmacokinetic Sampling:
Serial blood draws

Pharmacodynamic Assessment:
Optional tumor biopsies, 18F-FLT PET scans

Efficacy Assessment:
Tumor response (RECIST criteria)

DLT observed?

Expand cohort to 6 patients

Yes

No DLTs

No

Escalate to next dose level

Click to download full resolution via product page

Caption: Phase I clinical trial workflow for Idetrexed.
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Methodology Details:

Study Design: A standard 3+3 dose-escalation design was used to determine the maximum

tolerated dose (MTD) and recommended Phase II dose (RP2D).

Patient Population: Patients with advanced solid tumors for which standard therapy was no

longer effective were enrolled.

Drug Administration: Idetrexed was administered as an intravenous infusion.

Pharmacokinetic Analysis: Blood samples for PK analysis were collected at predefined time

points. Plasma concentrations of Idetrexed were determined by a validated LC-MS/MS

method. PK parameters were calculated using noncompartmental analysis.

Pharmacodynamic Analysis: In a subset of patients, 18F-fluorothymidine (18F-FLT) positron

emission tomography (PET) scans were performed before and after treatment to assess the

in-tumor inhibition of thymidylate synthase. An increase in 18F-FLT uptake is indicative of TS

inhibition.

Conclusion
Idetrexed trisodium is a promising novel thymidylate synthase inhibitor with a unique tumor-

targeting mechanism mediated by the α-folate receptor. This targeted delivery translates to a

favorable pharmacokinetic profile, with prolonged tumor retention and a distinct safety profile

compared to non-targeted antifolates. The pharmacodynamic effects are directly linked to its

mechanism of action, with potent inhibition of thymidylate synthase leading to cell cycle arrest

and apoptosis in FRα-overexpressing tumors. The data from preclinical and Phase I clinical

studies support the continued development of Idetrexed as a potential new therapeutic option

for patients with FRα-positive cancers.

To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics
and Pharmacodynamics of Idetrexed Trisodium]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b580062#pharmacokinetics-and-
pharmacodynamics-of-idetrexed-trisodium]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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